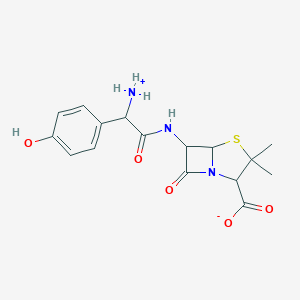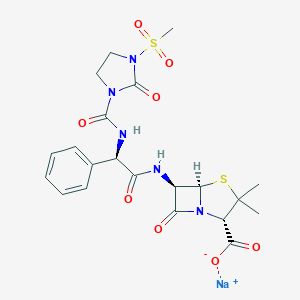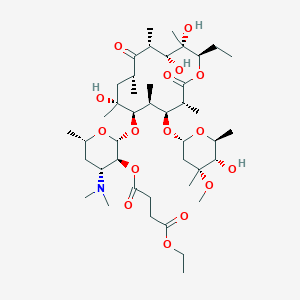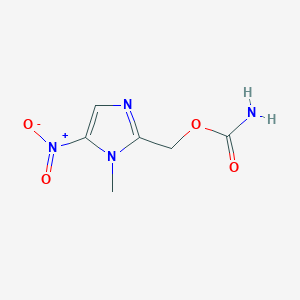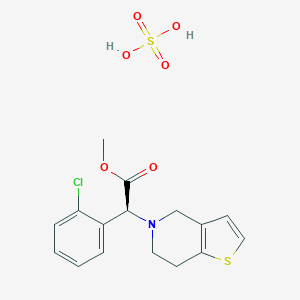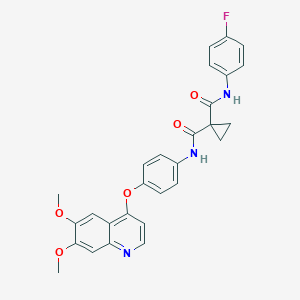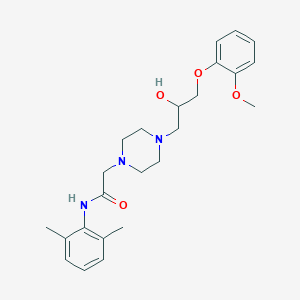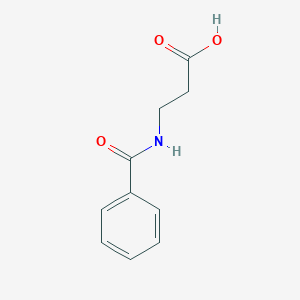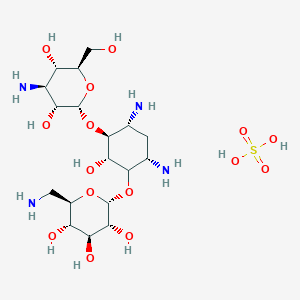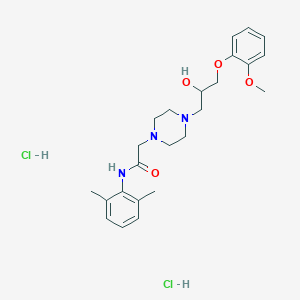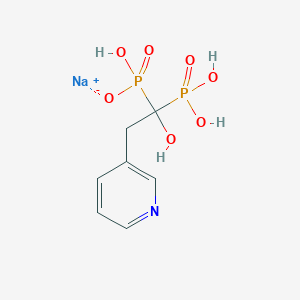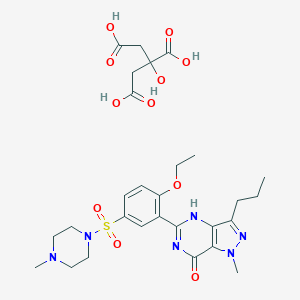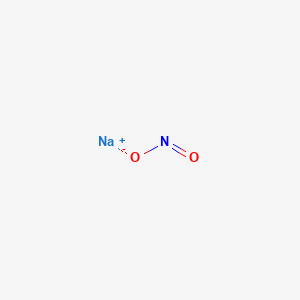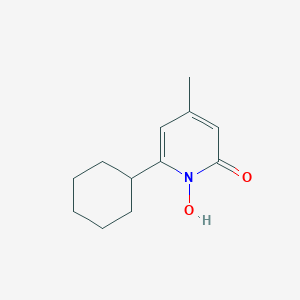
Ciclopirox
Übersicht
Beschreibung
Ciclopirox ist ein synthetisches Antimykotikum, das hauptsächlich zur topischen dermatologischen Behandlung von oberflächlichen Mykosen eingesetzt wird. Es ist besonders wirksam gegen Tinea versicolor und wird häufig in Form von Ciclopiroxolamine, dem Olaminsalz von this compound, verwendet . Die Verbindung hat ein breites Spektrum an antimykotischer Aktivität und ist auch für ihre antibakteriellen und entzündungshemmenden Eigenschaften bekannt .
Wissenschaftliche Forschungsanwendungen
Ciclopirox hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound wird in der medizinischen Forschung zur Behandlung von Pilzinfektionen wie Onychomykose und seborrhoischer Dermatitis verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound ist vielfältig und beinhaltet mehrere Wege. This compound übt seine antimykotische Wirkung aus, indem es dreiwertige Kationen wie Eisen und Aluminium chelatiert, die wichtige Kofaktoren für verschiedene Pilzenzyme sind . Diese Chelatisierung stört die normale Funktion dieser Enzyme, was zur Hemmung des Pilzwachstums führt . Zusätzlich wurde gezeigt, dass this compound bestimmte Katalase- und Peroxidase-Enzyme hemmt, was zur antimykotischen Aktivität beiträgt .
Wirkmechanismus
Target of Action
Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its primary targets are various enzymes within fungal cells. It has a high affinity for trivalent cations, which are essential co-factors in these enzymes .
Mode of Action
This compound’s mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This inhibition disrupts the normal functioning of these enzymes, leading to the death of the fungal cells .
Biochemical Pathways
This compound affects several metabolic processes in the fungal cell . One study suggested that disruption of genes encoding products involved in galactose salvage, enterobacterial common antigen synthesis, and transport of the iron binding siderophore, enterobactin, lowered the minimum inhibitory concentration of this compound needed to block growth of the mutant compared to the isogenic parent strain .
Pharmacokinetics
This compound is used topically and is absorbed through the epidermis and hair follicles into sebaceous glands and dermis, while a portion remains in the stratum corneum . Its bioavailability is less than 5% with prolonged use . It has a protein binding of 94 to 97% and an elimination half-life of 1.7 hours .
Result of Action
The result of this compound’s action is the inhibition of fungal growth. It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It is particularly effective in treating Tinea versicolor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it was found that this compound, at 5–15 µg/ml concentrations, inhibited bacterial growth regardless of the antibiotic resistance status . Some pathogens required higher this compound concentrations to completely block growth .
Biochemische Analyse
Biochemical Properties
Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .
Cellular Effects
This compound has been shown to inhibit non-small cell lung cancer (NSCLC) cell migration and invasion abilities through inhibiting the epithelial-mesenchymal transition, impairing cellular bioenergetics, and promoting reactive oxygen species to activate endoplasmic reticulum (ER) stress-induced apoptotic cell death .
Molecular Mechanism
It is thought to function by chelating cations, resulting in the degradation of fungal cells . It also has proposed anti-inflammatory properties . In contrast to the azoles and other antimycotic drugs, the mechanism of action of this compound is thought to involve the loss of function of certain catalase and peroxidase enzymes, as well as various other components of cellular metabolism .
Temporal Effects in Laboratory Settings
This compound is highly active in various biochemical reactions. It has been shown to have a high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Over time, this can lead to the degradation of fungal cells .
Metabolic Pathways
This compound undergoes extensive glucuronidation, which is the main metabolic pathway of the drug . This process involves the addition of a glucuronic acid group to this compound, making it more water-soluble and easier for the body to eliminate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ciclopirox kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 6-Cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-on mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Herstellung von Ciclopiroxolamine beinhaltet die Reaktion von this compound mit Ethanolamin, was zur Bildung des Olaminsalzes führt .
Industrielle Produktionsmethoden
Die industrielle Produktion von Ciclopiroxolamine beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ciclopirox durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Reduktionsreaktionen von this compound können zu reduzierten Formen der Verbindung führen.
Substitution: Substitutionsreaktionen, die this compound beinhalten, können zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene oxidierte, reduzierte und substituierte Derivate von this compound umfassen .
Vergleich Mit ähnlichen Verbindungen
Ciclopirox wird oft mit anderen Antimykotika wie Terbinafin und Amorolfin verglichen. Während alle diese Verbindungen zur Behandlung von Pilzinfektionen verwendet werden, hat this compound einige einzigartige Eigenschaften:
Terbinafin: Terbinafin ist ein weiteres Antimykotikum, das häufig zur Behandlung von Onychomykose und anderen Pilzinfektionen eingesetzt wird.
Amorolfin: Amorolfin ist ein Antimykotikum, das häufig in Nagellacken zur Behandlung von Onychomykose eingesetzt wird. This compound hingegen hat ein breiteres Wirkungsspektrum und weist auch antibakterielle und entzündungshemmende Eigenschaften auf.
Eigenschaften
IUPAC Name |
6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKYRAXSEDYPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048564 | |
| Record name | Ciclopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.41e+00 g/L | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport. | |
| Record name | Ciclopirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29342-05-0 | |
| Record name | Ciclopirox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29342-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciclopirox [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciclopirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclopirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ciclopirox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLOPIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 °C | |
| Record name | Ciclopirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01188 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ciclopirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ciclopirox?
A1: this compound is a synthetic antifungal agent that primarily acts by chelating trivalent metal cations, particularly iron (Fe3+). [, , ] This chelation inhibits iron-dependent enzymes crucial for various fungal cellular processes. [, ]
Q2: What are the downstream effects of this compound's iron chelation in fungi?
A2: this compound's iron chelation disrupts essential fungal metabolic processes, including: * Inhibition of metal-dependent enzymes: These enzymes are involved in detoxifying reactive oxygen species, ultimately increasing oxidative stress within the fungal cell. [, , ] * Disruption of mitochondrial electron transport: This affects energy production within the fungal cell. [, ] * Inhibition of intracellular transport: this compound alters cell membrane properties, hindering the transport of essential precursors. [] * Disruption of DNA repair mechanisms: this compound interferes with the cell's ability to repair damaged DNA. []
Q3: How does this compound affect bacterial growth?
A3: this compound displays antibacterial activity by affecting: * Galactose metabolism: It interferes with enzymes like UDP-galactose 4-epimerase (GalE) and galactose-1-phosphate uridylyltransferase (GalT), crucial for galactose salvage. [] * Lipopolysaccharide (LPS) biosynthesis: this compound alters the composition of LPS, an essential component of the bacterial outer membrane. [, ]
Q4: Does this compound affect bacterial virulence?
A4: Studies show that this compound can impact several virulence factors in Pseudomonas aeruginosa, including:
* **Hemolytic activity:** this compound inhibited hemolytic activity in 70% of the MDR P. aeruginosa clinical isolates tested. []* **Pyocyanin production:** this compound treatment reduced pyocyanin production in MDR P. aeruginosa clinical isolates. []* **Protease secretion:** this compound decreased protease secretion in 46% of the MDR P. aeruginosa clinical isolates tested. []* **Motility:** Both twitching and swarming motility were found to be lowered by this compound in MDR P. aeruginosa clinical isolates. []* **Biofilm formation:** this compound treatment decreased biofilm formation in MDR P. aeruginosa clinical isolates by 1.5 to 4.5-fold. []Q5: Have computational methods been used in this compound research?
A6: Yes, a fragment-based drug discovery (FBDD) approach, using the Auto Core Fragment in silico Screening (ACFIS) server, was employed to design novel this compound derivatives targeting the Hepatitis B virus (HBV) core protein. []
Q6: What were the findings of the FBDD study on this compound and HBV?
A7:* Identification of potent derivatives: The study identified 24 this compound derivatives with a higher binding affinity to the HBV core protein compared to the parent compound. []* QSAR model development: A quantitative structure-activity relationship (QSAR) model, with a predictive power of 88.99%, was developed based on four descriptors (ATS1p, nCs, Hy, F08[C-C]). []
Q7: How do structural modifications of this compound influence its activity?
A8: The FBDD study on this compound derivatives for HBV inhibition revealed that modifications to the parent structure can significantly influence binding affinity to the target protein. The QSAR model suggests that specific structural features contribute to the enhanced activity of the derivatives. []
Q8: What is the main metabolic pathway of this compound, and why is it significant?
A9: Glucuronidation is the primary metabolic pathway of this compound, making it distinct from many other antifungal agents that are metabolized by the cytochrome P450 system. This difference minimizes the risk of drug interactions with medications metabolized via the cytochrome P450 pathway. []
Q9: What formulations of this compound are available, and how do they influence its delivery?
A10: this compound is available in various formulations, including:* Cream: this compound olamine 1% cream effectively penetrates the skin and mucosae, making it suitable for treating dermatophytosis, pityriasis versicolor, seborrheic dermatitis, and cutaneous candidiasis. []* Lotion: this compound olamine 1% lotion demonstrates bioequivalence to the cream formulation and provides an alternative for patients who prefer a lotion's cosmetic elegance. []* Shampoo: this compound 1% shampoo effectively treats seborrheic dermatitis of the scalp. [, ]* Nail lacquer: this compound 8% nail lacquer is specifically designed for treating onychomycosis. [, , , , , , , , ]* Nanoemulsions: Research indicates that formulating this compound as a nanoemulsion can enhance its antifungal activity and transdermal penetration compared to traditional solutions. [, ]
Q10: Have there been efforts to improve this compound nail lacquer formulation?
A11: Yes, researchers have explored incorporating lipid diffusion enhancers into this compound nail lacquer. [] These enhancers were shown to significantly increase this compound delivery to the deeper layers of the nail plate and nail bed in in vitro studies. []
Q11: What is P-3051, and how does it differ from the conventional this compound nail lacquer?
A12: P-3051 is an innovative 8% this compound nail lacquer formulation that utilizes hydroxypropyl chitosan (HPCH) as the film-forming agent instead of the standard lacquer base. [] In vitro and in vivo studies have shown that P-3051 achieves superior nail penetration and exhibits greater inhibitory effects on various fungal strains compared to the conventional this compound nail lacquer. []
Q12: What is the extent of this compound's percutaneous absorption after topical application?
A13: Studies on healthy human subjects revealed that percutaneous absorption of this compound, following topical application of a 1% cream formulation, is relatively low, accounting for approximately 1.3% of the applied dose. []
Q13: How is this compound distributed in the skin following topical application?
A14: Penetration studies on cadaverous skin indicate that the stratum corneum (the outermost layer of the skin) acts as a reservoir, retaining the highest concentration of this compound. Notably, this compound levels in the dermis (deeper skin layer) remained above the minimum inhibitory concentration (MIC) throughout the study period. []
Q14: How is this compound excreted from the body?
A15: Following topical application, this compound is mainly excreted unchanged in the urine with a biological half-life of 1.7 hours. [] This renal excretion route is consistent across different species, including dogs and humans. []
Q15: How does this compound interact with serum proteins?
A16: In humans, this compound demonstrates a high binding affinity to serum proteins, with approximately 96 ± 2% bound within a concentration range of 0.01–11.0 μg/mL. []
Q16: What is the extent of this compound's placental transfer?
A17: Studies in rats show that placental transfer of this compound is low. Despite significant absorption by the mother, radioactivity levels measured in fetal tissues remained consistently lower than those in maternal blood. []
Q17: What is the efficacy of this compound olamine 1% cream in treating superficial dermatophytosis?
A18: A study conducted at Dhaka Medical College Hospital demonstrated the efficacy and safety of this compound olamine 1% cream in treating dermatophytosis. [] The results showed significant improvements in clinical assessment scores and high mycological eradication rates in patients with tinea corporis and tinea cruris. []
Q18: How does this compound compare to other antifungal agents in treating tinea versicolor?
A19: Randomized, double-blind studies comparing this compound olamine 1% cream with a placebo and 1% clotrimazole cream in treating tinea versicolor demonstrated that this compound olamine cream exhibited significantly better clinical and mycological cure rates compared to both the placebo and clotrimazole cream. []
Q19: Is this compound olamine 1% lotion as effective as the cream formulation for treating fungal infections?
A20: Yes, in vivo studies conducted on guinea pigs and human volunteers demonstrated that this compound olamine 1% lotion exhibits comparable therapeutic efficacy to the cream formulation in treating experimental trichophytosis. [] A multicenter, double-blind clinical trial further confirmed the lotion's effectiveness and safety in treating various forms of tinea pedis. []
Q20: How effective is this compound shampoo in treating seborrheic dermatitis of the scalp?
A21: A multicenter, randomized, double-blind, vehicle-controlled study demonstrated that this compound 1% shampoo effectively treats seborrheic dermatitis of the scalp. [] The study showed that applying the shampoo once or twice weekly for four weeks resulted in significantly higher response rates compared to the vehicle. [] Furthermore, continuing treatment once weekly or every two weeks effectively prevented relapses. []
Q21: How effective is this compound nail lacquer in treating onychomycosis?
A22: While this compound 8% nail lacquer is approved for onychomycosis treatment, clinical trial results have shown relatively low complete cure rates. [, , ] Factors like nail penetration challenges and patient adherence to the prolonged treatment regimen contribute to these modest outcomes. [, ]
Q22: Has this compound resistance been reported clinically?
A23: A significant advantage of this compound is the absence of reported clinical resistance despite its long history of use (over two decades). [] This can be attributed to its unique multi-level mechanism of action, targeting various cellular processes that make it difficult for fungi to develop resistance. []
Q23: What is the safety profile of topically applied this compound?
A24: this compound is generally well-tolerated when applied topically. [, , , ] The most frequently reported side effects are mild and transient, typically localized to the application site. These may include:* Erythema (redness) [, ]* Application site reactions []* Burning sensation [, ]* Pruritus (itching) [, ]
Q24: Is this compound ototoxic?
A25: A study on guinea pigs investigated the potential ototoxic effects of this compound solution applied directly to the middle ear. [] The results showed no significant changes in auditory brainstem response (ABR) thresholds, indicating that this compound did not cause hearing loss in this animal model. []
Q25: What strategies are being explored to improve the delivery of this compound to target tissues?
A26: The development of this compound nanoemulsions shows promise in enhancing transdermal delivery. [] Additionally, researchers are investigating lipid diffusion enhancers in nail lacquer formulations to improve drug penetration into the nail plate and nail bed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
